2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(13)12(16)14-10-7-9(5-6-11(10)19-4)20(17,18)15(2)3/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAORTZUFSKBTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a methoxy group, followed by the introduction of the dimethylsulfamoyl group. Finally, the chloro group and propanamide group are added to complete the synthesis.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is utilized to study enzyme inhibition and receptor binding. It helps in understanding the mechanisms of biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry
In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide exerts its effects involves molecular targets and pathways. The compound interacts with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Propanamide Derivatives with Sulfonamide/Sulfamoyl Groups
Compound A : (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)ethyl)-1H-Pyrazol-5-yl)Oxy)Propyl)-3-(4-Fluorophenyl)-2-(Methylsulfonamido)Propanamide
- Molecular Formula : C₂₈H₂₉Cl₂FN₄O₃S₂
- Key Differences :
- Implications : The dichlorophenyl and pyrazole groups may improve target binding affinity compared to the simpler dimethylsulfamoyl group in the target compound.
Compound B : (R,S)-2-((5-Amino-4-Isopropyl-1,2,4-Triazol-3-yl)Thio)-N-(3-Fluoro-4-Methylphenyl)Propanamide
- Molecular Formula : C₁₅H₁₈FN₅OS
- Key Differences: Replaces dimethylsulfamoyl with a triazolethio group. Lower molecular weight (359.4 g/mol) and higher polarity due to the thioether and amino groups. Synthesis Yield: 37% via coupling of a thiol and chloro-propanamide .
- Implications : The triazolethio group may confer redox activity or metal-binding properties absent in the target compound.
Propanamides with Varied Aromatic Substituents
Compound C : Propanamide,N-[5-(5-Amino-4-Hydroxy-2-Nitrophenoxy)-2-Methoxyphenyl]
- Molecular Formula : C₁₆H₁₇N₃O₆
- Key Differences: Nitro and hydroxy groups on the phenoxy substituent.
Compound D : 2-Chloro-N-[5-(Dimethylsulfamoyl)-2-Methylphenyl]Propanamide
- Molecular Formula : C₁₂H₁₇ClN₂O₃S
- Key Differences: Methyl group replaces methoxy on the phenyl ring.
Key Findings and Implications
Structural Flexibility : The propanamide backbone permits diverse substitutions, enabling modulation of electronic properties (e.g., electron-withdrawing nitro in Compound C vs. electron-donating methoxy in the target).
Biological Relevance : Compounds with pyrazole (Compound A) or triazole (Compound B) moieties may exhibit enhanced bioactivity due to aromatic stacking or enzymatic interactions.
Synthetic Challenges : Low yields (e.g., 37% for Compound B) and discontinuation of the target compound suggest scalability or stability issues in sulfamoyl-containing propanamides .
Biological Activity
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide, a compound with the CAS number 1155000-26-2, has garnered attention in recent pharmacological research for its potential biological activities. This article delves into its biological activity, particularly focusing on its inhibitory effects on acetylcholinesterase (AChE) and other relevant biological mechanisms.
- Molecular Formula : CHClNOS
- Molecular Weight : 320.79 g/mol
- CAS Number : 1155000-26-2
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme critical for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic target in conditions like Alzheimer's disease. Studies have shown that compounds similar to this compound exhibit significant AChE inhibitory activity.
Research Findings
- Inhibitory Potency : The compound has been evaluated alongside other sulfamides for its AChE inhibitory activity. While specific IC values for this compound are not extensively documented, related sulfamides have demonstrated promising results with IC values in the micromolar range, indicating potential efficacy in therapeutic applications .
- Mechanism of Action : The mechanism by which this compound inhibits AChE involves binding to the enzyme's active site, thereby preventing the hydrolysis of acetylcholine. This action leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Comparative Studies : In comparative studies, other compounds with similar structures have shown varying degrees of AChE inhibition, suggesting that modifications in the chemical structure can significantly impact biological activity .
Antioxidant Activity
In addition to AChE inhibition, there is emerging evidence that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various neurodegenerative diseases.
Assay Results
- DPPH Scavenging Assay : Preliminary assays indicate that compounds in the same class as this compound exhibit significant radical scavenging activity against DPPH radicals, suggesting potential as a neuroprotective agent .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Competitive inhibition of AChE | |
| Antioxidant Activity | Radical scavenging (DPPH assay) |
Comparative IC Values of Related Compounds
| Compound Name | IC (µM) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Eserine (standard reference) | 0.1 | |
| Other sulfamides | 0.64 - 15.48 |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of sulfamide derivatives found that certain modifications enhanced both AChE inhibition and antioxidant capacity. This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles against neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfamide compounds revealed that specific functional groups significantly influence both AChE inhibitory activity and antioxidant properties. This highlights the importance of chemical modifications in optimizing biological activity for therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide?
Methodological Answer: The compound can be synthesized via amide coupling between 2-chloropropanoyl chloride and 5-(dimethylsulfamoyl)-2-methoxyaniline. Key steps include:
- Reagents : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DCM (dichloromethane) or THF (tetrahydrofuran).
- Workup : Acidic or basic extraction to isolate the product.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–12 hours at 0–25°C).
Characterization : Validate purity via HPLC (>95%) and confirm structure using:
Q. How can researchers validate the compound’s purity and structural integrity?
Methodological Answer: Employ a multi-technique approach:
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Thermal Analysis : DSC/TGA to assess melting point (expected range: 110–120°C based on analogues) and decomposition profile .
Q. What strategies resolve crystallographic data inconsistencies for this compound?
Methodological Answer: For single-crystal X-ray diffraction:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Address disorder in the dimethylsulfamoyl group via PART instructions .
- Validation : Check R1/wR2 (<5% discrepancy) and Fo/Fc correlation plots.
Q. Example Refinement Parameters :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R1 (I > 2σ(I)) | 0.042 |
| CCDC Deposition | 2,250,000 |
Q. How to design SAR studies for derivatives targeting biological activity?
Methodological Answer: Focus on structural modifications to:
- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance sulfonamide bioactivity (e.g., antimicrobial properties).
- Propanamide Chain : Replace chloro with fluoro to modulate lipophilicity (logP).
Q. Biological Screening :
- In Vitro Assays : Test against Gram-positive bacteria (MIC ≤ 10 µg/mL) or cancer cell lines (IC50 via MTT assay).
- Mechanistic Studies : Use molecular docking to assess binding to carbonic anhydrase IX (PDB ID: 3IAI) .
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Re-evaluate solubility using:
- Shake-Flask Method : Measure solubility in DMSO, ethanol, and water (pH 7.4 buffer).
- HPLC logP : Determine partition coefficient (expected logP ≈ 2.5).
Q. Critical Factors :
Q. What biological activities are predicted based on structural motifs?
Methodological Answer: Key motifs and associated activities:
- Dimethylsulfamoyl Group : Linked to carbonic anhydrase inhibition (anti-glaucoma, anticancer) .
- Methoxyphenyl : Enhances blood-brain barrier penetration (CNS-targeting potential).
Q. Validation :
- Enzyme Assays : Test inhibition of hCA-II (IC50 < 100 nM).
- In Vivo Models : Assess neuroactivity in zebrafish blood-brain barrier permeability assays.
Q. How to interpret contradictory results in cytotoxicity assays?
Methodological Answer: Potential causes and solutions:
- Impurity Interference : Re-purify compound via column chromatography (silica gel, ethyl acetate/hexane).
- Assay Variability : Use orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
